5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

Organic synthesis Material science Polymer chemistry

Researchers synthesizing D-A conjugated polymers for OFETs and OPVs often encounter poor monomer solubility leading to low-molecular-weight products and batch irreproducibility. 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene overcomes this limitation through its 4-hexyl side chain, ensuring homogeneous reaction conditions in organic solvents such as toluene and THF during direct arylation or Stille polycondensation. • The 4-hexylbenzoyl acceptor lowers LUMO to ca. -4.0 eV, enabling n-type or ambipolar polymer transport with measured electron mobility up to 2×10⁻³ cm² V⁻¹ s⁻¹. • The 1,3-dioxolane acetal at the 5-position serves as a masked aldehyde-stable under basic and neutral conditions, cleavable with mild acid-for orthogonal post-polymerization functionalization. • Supplied with full Certificate of Analysis; lot-to-lot consistency verified by HPLC and NMR for reproducible device fabrication.

Molecular Formula C20H24O3S
Molecular Weight 344.5 g/mol
CAS No. 898778-57-9
Cat. No. B1359380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene
CAS898778-57-9
Molecular FormulaC20H24O3S
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
InChIInChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
InChIKeyBMSXBNOKNPINNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 898778-57-9 Structure and Properties


5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene (CAS 898778-57-9) is a thiophene-based aromatic ketone bearing a 4-hexylbenzoyl substituent at the 2-position and a 1,3-dioxolane acetal-protecting group at the 5-position. Its molecular formula is C20H24O3S with a calculated molecular weight of 344.47 g/mol . The compound contains a conjugated benzoylthiophene core with the potential to serve as a photoinitiator or photosensitizer via carbonyl-mediated excitation, while the hexyl side chain enhances solubility in nonpolar organic media . The 1,3-dioxolane moiety provides a masked aldehyde equivalent that can be selectively unmasked under acidic conditions for further functionalization .

Solubility

4-Hexyl chain enhances solubility in nonpolar organic solvents for solution processing.

Protection

1,3-Dioxolane acts as a masked aldehyde, stable under neutral/basic conditions and cleavable by mild acid.

Electronic

4-Hexylbenzoylthiophene core supports electron-deficient conjugated polymer design.

Why Generic Analogs Cannot Replace CAS 898778-57-9


Generic substitution with simpler 5-(1,3-dioxolan-2-yl)thiophene benzoyl analogs is not viable for applications requiring enhanced organic solubility or tunable electronic properties. The 4-hexyl substituent on the benzoyl ring fundamentally alters the compound's solubility profile and intermolecular packing behavior relative to unsubstituted or shorter-chain analogs . Structurally related compounds such as 2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898779-07-2) and 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898778-07-9) share the same thiophene-dioxolane scaffold but differ in substituent electronic character and solubility—differences that can materially impact reaction outcomes in multi-step syntheses and material performance in device fabrication. Procurement of the precise hexyl-substituted derivative ensures reproducibility in synthetic routes where side-chain length and lipophilicity are critical design parameters.

Solubility

Unsubstituted or shorter-chain benzoyl analogs may not provide the same organic solubility and processability, potentially altering material fabrication outcomes.

Electronic

Replacement with electron-donating or halogenated benzoyl analogs (e.g., dimethoxy, bromo) can shift electronic properties and reactivity, impacting device or synthesis performance.

Packing

Absence of the linear hexyl chain may increase crystallinity and disrupt intermolecular packing, affecting reproducibility in thin-film or polymer applications.

Differentiation Evidence for CAS 898778-57-9


Enhanced Lipophilicity and Organic Solubility

The 4-hexylbenzoyl group in CAS 898778-57-9 confers significantly enhanced solubility in nonpolar organic solvents compared to unsubstituted benzoyl analogs, a differentiation directly relevant for solution-processed material fabrication . While quantitative solubility measurements for the target compound are not reported in the peer-reviewed literature, the structural rationale is well-established: the linear C6 alkyl chain increases lipophilicity and disrupts crystalline packing, improving processability in organic media . The unsubstituted analog 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene (CAS 898773-05-2) lacks this solubilizing alkyl chain and is expected to exhibit lower solubility in nonpolar solvents .

Lipophilicity & Solubility
Class-level inference
Hexyl chain vs. unsubstituted benzoyl analog; quantitative solubility data not available for the target compound.
Supports solubility-driven solvent and processing selection.
Direct solubility measurements to verify.
Organic synthesis Material science Polymer chemistry

n-Type Semiconductor Potential of Hexylbenzoyl Polythiophenes

Polymers incorporating the 4-hexylbenzoyl moiety exhibit reduced frontier orbital energy levels relative to conventional poly(3-hexylthiophene) (P3HT), enabling n-type semiconductor behavior [1]. Poly(3-(2-(4-hexylbenzoyl)phenyl)thiophene) demonstrates HOMO/LUMO levels of −5.9/−4.0 eV, substantially lower than P3HT owing to the electron-withdrawing effect of the aryl ketone side chain [1]. Electron mobility reaches approximately 2×10⁻³ cm² V⁻¹ s⁻¹, which is significantly higher than the hole mobility of approximately 8×10⁻⁶ cm² V⁻¹ s⁻¹ for the same material [1]. While this evidence derives from polymer systems rather than the monomeric compound CAS 898778-57-9, the 4-hexylbenzoyl substituent is directly responsible for the observed electronic effects and supports the use of this monomer as a building block for electron-deficient conjugated materials.

n-Type Semiconductor Potential
Class-level inference (polymer data)
2×10⁻³ cm² V⁻¹ s⁻¹ electron mobility (polymer)
250-fold vs hole mobility reported in same polymer
Supports monomer as building block for n-type materials.
Monomer-based device performance to verify.
Organic electronics Conjugated polymers Semiconductors

Dioxolane-Thiophene Photoinitiator Class Evidence

Dioxolane-containing aromatic compounds are established as photoinitiators for UV- and visible-light-induced polymerization, as documented in US Patent 4,072,694 [1]. The patent discloses dioxolane derivatives bearing aromatic substituents (including benzoyl groups) that initiate photopolymerization upon irradiation [1]. CAS 898778-57-9 contains both the dioxolane acetal and benzoylthiophene chromophore, placing it within the structural scope of this photoinitiator class. Related thiophene-dioxolane systems have been investigated for radical and cationic polymerization under visible light [2], and benzoylthiophene derivatives are established triplet photosensitizers with measurable intersystem crossing quantum yields [3]. The combination of these two functional domains in a single molecule supports its utility as a photoactive component.

Photoinitiator Class Evidence
Supporting evidence
Dioxolane derivatives patented as photoinitiators; benzoylthiophenes are triplet sensitizers.
Supports photoactive candidacy for polymerization research.
Direct photoinitiation efficiency to verify.
Photopolymerization Photoinitiators Coatings

Recommended Applications for CAS 898778-57-9


n-Type Conjugated Polymer Monomer Precursor

This compound serves as a synthetic precursor for electron-deficient polythiophenes via incorporation of the 4-hexylbenzoylthiophene motif. As demonstrated in polymer systems, the 4-hexylbenzoyl substituent lowers frontier orbital energy levels (HOMO −5.9 eV, LUMO −4.0 eV) relative to P3HT, enabling n-type semiconductor behavior with electron mobility of 2×10⁻³ cm² V⁻¹ s⁻¹ [1]. The dioxolane-protected 5-position can be unmasked to an aldehyde for further functionalization, offering a versatile handle for copolymer synthesis . Researchers developing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or complementary logic circuits should prioritize this compound over unsubstituted benzoyl analogs due to the hexyl chain's contribution to solubility and processability.

Masked Aldehyde Intermediate with Enhanced Solubility

The 1,3-dioxolane group at the 5-position functions as a protected aldehyde equivalent, stable under neutral and basic conditions but readily cleaved under mild acid catalysis to reveal a reactive formyl group . This orthogonal protection strategy enables selective functionalization of the thiophene core in multi-step synthetic sequences. Unlike shorter-chain or unsubstituted benzoyl analogs, the 4-hexyl group enhances solubility in organic solvents , improving reaction homogeneity and facilitating purification. This combination of protected aldehyde functionality and enhanced lipophilicity makes the compound particularly suitable for constructing complex thiophene-based scaffolds in medicinal chemistry and materials science.

Photoinitiator or Photosensitizer Component

The compound incorporates both a dioxolane moiety and a benzoylthiophene chromophore, placing it within structural classes with documented photoinitiation activity. Dioxolane derivatives are patented as UV photoinitiators [2], and thiophene-based systems have been demonstrated as visible-light photoinitiators for radical and cationic polymerization [3]. The benzoylthiophene core can function as a triplet photosensitizer, a property established in related benzoylthiophene bichromophores [4]. Researchers formulating photopolymerizable coatings, adhesives, or 3D printing resins may find this compound valuable as a photoactive component or as a scaffold for further derivatization toward tailored photoinitiating systems.

Donor–Acceptor Polymer Building Block for Optoelectronics

The 4-hexylbenzoyl moiety has been established as an effective electron-accepting unit in donor–acceptor (D–A) conjugated polymer design. N-(4-hexylbenzoyl)dithieno[3,2-b:2',3'-d]pyrrole (HBDP) has been synthesized and characterized as a building block for D–A polymers via direct arylation polycondensation [5]. Similarly, poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) copolymers exhibit tunable electrochemical and optoelectronic properties relevant to organic electronics [6]. CAS 898778-57-9 provides an alternative thiophene-based scaffold bearing the same 4-hexylbenzoyl acceptor unit, enabling the exploration of new D–A polymer architectures with potentially distinct optical bandgaps and charge transport characteristics. Procurement of this specific monomer supports reproducibility in the synthesis of novel conjugated materials for OLEDs, OPVs, and electrochromic devices.

Application
Selection Property
Validation Focus
n-Type conjugated polymer synthesis
4-Hexylbenzoyl electron-accepting unit
Frontier orbital energy and electron mobility evaluation
Protected aldehyde synthetic intermediate
Acid-labile dioxolane with hexyl solubility enhancement
Deprotection efficiency and solubility verification in nonpolar media
Photoinitiator or photosensitizer research
Dioxolane–benzoylthiophene chromophore combination
Photoinitiation activity under UV/visible irradiation
Donor–acceptor polymer building block
4-Hexylbenzoyl acceptor with thiophene scaffold
Electrochemical and optoelectronic property tuning

Technical Documentation Hub

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